molecular formula C21H19Cl2N3O2S2 B12462658 N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide

N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide

Cat. No.: B12462658
M. Wt: 480.4 g/mol
InChI Key: TZXPLIXLXLIALV-UHFFFAOYSA-N
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Description

N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 3-acetyl-2,4,6-trimethylbenzyl chloride in the presence of a base.

    Attachment of the Dichlorobenzamide Moiety: The final step involves coupling the sulfanyl-thiadiazole intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in the dichlorobenzamide moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This interference can lead to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide is unique due to its combination of a thiadiazole ring, a sulfanyl group, and a dichlorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H19Cl2N3O2S2

Molecular Weight

480.4 g/mol

IUPAC Name

N-[5-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H19Cl2N3O2S2/c1-10-7-11(2)18(13(4)27)12(3)16(10)9-29-21-26-25-20(30-21)24-19(28)15-6-5-14(22)8-17(15)23/h5-8H,9H2,1-4H3,(H,24,25,28)

InChI Key

TZXPLIXLXLIALV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C(=O)C)C

Origin of Product

United States

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